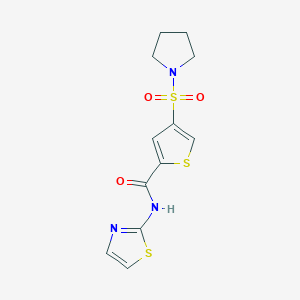

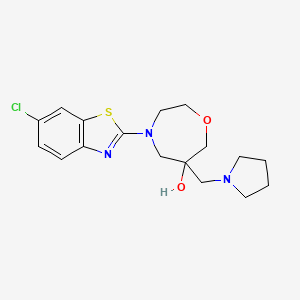

![molecular formula C13H17N3OS2 B5521848 N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)

N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, starting from suitable precursors like thioamides or thioureas, and employing catalysts or specific reaction conditions to form the thiazole ring. For example, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrates a typical approach to constructing thiazole-based compounds, highlighting the versatility and reactivity of thiazole intermediates in organic synthesis (Lynch & Mcclenaghan, 2004).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by NMR, IR, and MS spectroscopy, providing insights into the arrangement of atoms within the molecule. The detailed structural elucidation of these compounds allows for a deeper understanding of their chemical behavior and reactivity. For instance, studies on ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have used spectroscopic methods to confirm the molecular geometry and identify functional groups present in the molecule (Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and reactions with electrophiles, to yield a wide array of products. These reactions are crucial for modifying the chemical structure and tailoring the properties of the thiazole core for specific applications. The regioselective synthesis of disubstituted thiazoles showcases the reactivity of thiazole compounds and their potential for further functionalization (Singh et al., 2022).

科学的研究の応用

Synthetic Chemistry Applications

- Facile Ring Closure and Derivative Synthesis : A study detailed the use of ethyl chloroformate/DMF mixture for the facile ring closure of thiazole derivatives, leading to excellent yields of thiazolo[5,4-d]pyrimidin-7(6H)-one. Such processes are fundamental in creating building blocks for further chemical synthesis (El-Bayouki & Basyouni, 1988).

- Regioselective Synthesis : Another study highlighted the regioselective synthesis of thiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates, demonstrating the importance of precise synthetic strategies in obtaining desired chemical entities (Singh et al., 2022).

Biological Study Applications

- Antibacterial and Antifungal Activities : Carboxamides obtained from 2-aminothiazole derivatives were synthesized and screened against various bacterial and fungal strains, showcasing the potential of thiazole derivatives in developing new antimicrobial agents (Wazalwar et al., 2019).

- Anticancer Evaluation : A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and evaluated for their gelation behavior, highlighting the importance of non-covalent interactions and methyl functionality in biological applications (Yadav & Ballabh, 2020).

Material Science Applications

- Supramolecular Gelators : The study of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior elucidated the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior, contributing to the field of material science and crystal engineering (Yadav & Ballabh, 2020).

将来の方向性

Thiazoles have been the subject of much research due to their diverse biological activities. Future research may continue to explore new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

特性

IUPAC Name |

N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS2/c1-4-5-12-15-10(7-18-12)13(17)16(3)9(2)11-6-14-8-19-11/h6-9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTUAZHCLYWABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N(C)C(C)C2=CN=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

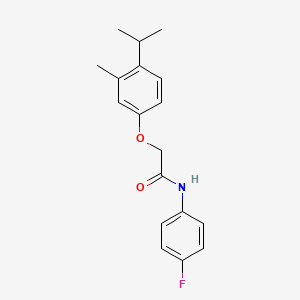

![N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5521766.png)

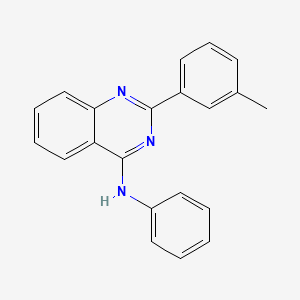

![5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5521779.png)

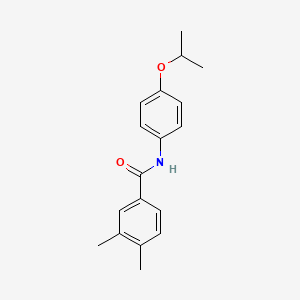

![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)

![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)